1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide typically involves the reaction of 3-chlorobenzaldehyde with ethylene glycol to form 3-chlorophenyl-2-hydroxyethyl ketone. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is cyclized with triethyl orthoformate to yield the triazole ring, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of a reduced triazole derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The compound may also interact with cellular pathways involved in cell division and apoptosis, leading to its potential use in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide
- 1-[2-(3-bromophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide
- 1-[2-(3-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide
Uniqueness
1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This makes it particularly effective in binding to certain enzymes and receptors, enhancing its biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1,2,4-triazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2/c12-8-3-1-2-7(4-8)9(18)5-17-6-14-10(16-17)11(19)15-13/h1-4,6,9,18H,5,13H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTLOJPCDIZIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN2C=NC(=N2)C(=O)NN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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